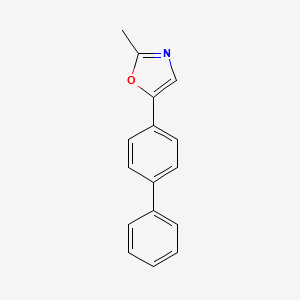![molecular formula C21H33NO4Si B13693164 (R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolidinone ring, a benzyl group, and a tert-butyldimethylsilyl-protected hydroxyl group. Its stereochemistry is defined by the ®-configuration at specific chiral centers, making it a valuable molecule for asymmetric synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Final Coupling: The final step involves coupling the protected intermediate with a suitable acylating agent to introduce the 2-methylbutanoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Benzyl bromide, benzyl chloride, tert-butyldimethylsilyl chloride (TBDMS-Cl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for the selective formation of chiral centers in target molecules, making it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its ability to form stable intermediates makes it useful in the development of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The oxazolidinone ring is a common motif in antibiotics, and modifications of this structure may lead to new antimicrobial agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
作用机制
The mechanism of action of ®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The benzyl and tert-butyldimethylsilyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(S)-4-Benzyl-3-[(S)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one: The enantiomer of the compound, with (S)-configuration at the chiral centers.
4-Benzyl-3-[(4-hydroxy-2-methylbutanoyl]oxazolidin-2-one: A similar compound without the tert-butyldimethylsilyl protection.
4-Benzyl-3-[(4-methylbutanoyl]oxazolidin-2-one: A compound with a different acyl group.
Uniqueness
®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one is unique due to its specific stereochemistry and the presence of the tert-butyldimethylsilyl-protected hydroxyl group. This protection enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C21H33NO4Si |
|---|---|
分子量 |
391.6 g/mol |
IUPAC 名称 |
4-benzyl-3-[4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H33NO4Si/c1-16(12-13-26-27(5,6)21(2,3)4)19(23)22-18(15-25-20(22)24)14-17-10-8-7-9-11-17/h7-11,16,18H,12-15H2,1-6H3 |
InChI 键 |
VVQYUTPFXZMRKD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





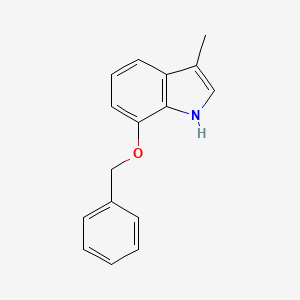
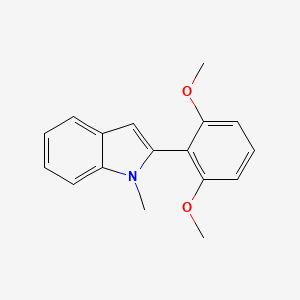
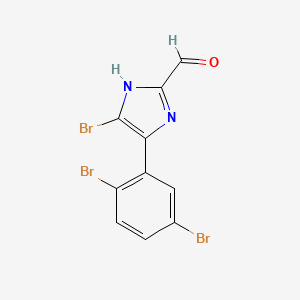
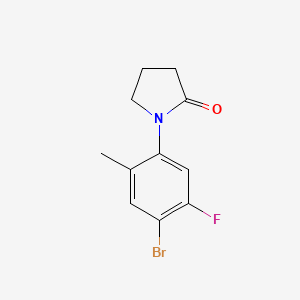
![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
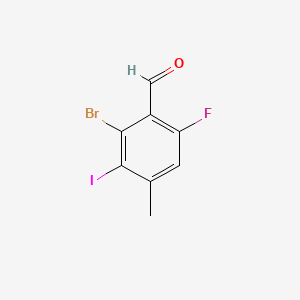
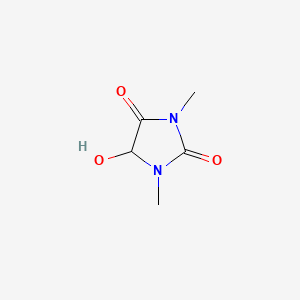
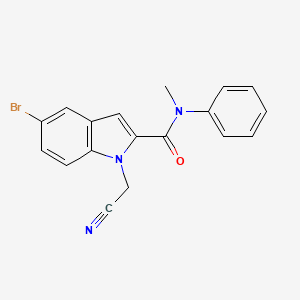
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
